(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is a compound of significant interest in the field of organic chemistry. It features a trifluoromethoxy group attached to a pyridine ring, which is further connected to a prop-2-enoic acid moiety. This unique structure imparts the compound with distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
The synthesis of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the trifluoromethoxylation of pyridine derivatives. This process typically employs trifluoromethoxylating reagents under specific reaction conditions to introduce the trifluoromethoxy group onto the pyridine ring . Another approach involves the cyclocondensation of appropriate starting materials, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, followed by further functionalization to yield the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the double bond or other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The pyridine ring can participate in various binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid can be compared with other similar compounds, such as:
α-(trifluoromethyl)styrenes: These compounds also feature a trifluoromethyl group and are used as intermediates in organic synthesis.
Piperidine derivatives: These compounds have a different core structure but share some similar applications in medicinal chemistry.
Fluorinated pyridines: These compounds are structurally related and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2138834-82-7 |
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Molecular Formula |
C9H6F3NO3 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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